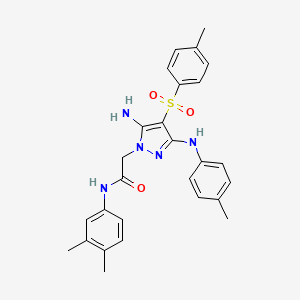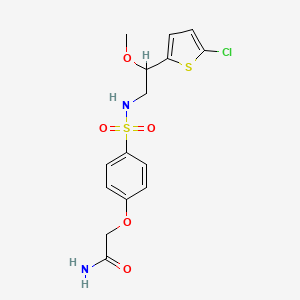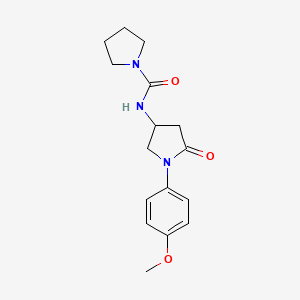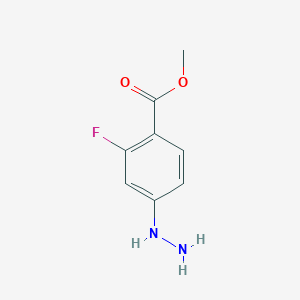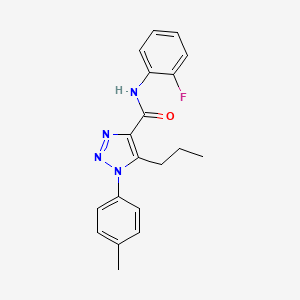
3-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide" is a structurally complex molecule that may be related to various pyrrolidine derivatives, which have been the subject of several research studies. These derivatives are known for their potential biological activities and their use in asymmetric synthesis and catalysis. The papers provided discuss different pyrrolidine derivatives and their synthesis, crystal structure, and potential applications, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve multiple steps, including acylation, nucleophilic substitution, and ester hydrolysis. For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a multi-step process starting from commercially available precursors, with an overall yield of 48.8% . Similarly, asymmetric acylation using chiral auxiliaries has been employed to produce enantiomerically enriched pyrrolidine derivatives, as demonstrated in the synthesis of 2-alkyl-3-oxo amides . These methods could potentially be adapted for the synthesis of "3-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide".
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often confirmed using techniques such as NMR, FT-IR, MS, and X-ray diffraction. For instance, the crystal structure of a novel pyrrolidine-1-carboxamide compound was determined using X-ray diffraction and further validated through DFT calculations . Another study reported the crystal structure and molecular conformation of a solvated pyrrolidine-2-carboxamide derivative, which was analyzed by X-ray analysis and AM1 molecular orbital methods . These studies highlight the importance of structural analysis in understanding the conformation and stability of pyrrolidine derivatives.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including Michael reactions, which have been used to synthesize trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates with good to excellent diastereoselectivity . The nitro group in these adducts can be catalytically reduced, leading to the formation of pyrrolines or pyrrolidines after further reduction. These reactions are crucial for the functionalization and diversification of pyrrolidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy, acetyloxy, and nitro groups can affect the compound's reactivity, solubility, and crystalline packing . The study of these properties is essential for the development of pyrrolidine derivatives with desired biological activities and for their application in medicinal chemistry.
Aplicaciones Científicas De Investigación
Novel Pharmacological Agents
- The synthesis and characterization of new pyrrolidine derivatives have been explored for their potential pharmacological activities. For instance, compounds with similar structures have been evaluated for antitubercular, antibacterial, and antifungal activities. These studies indicate the potential of such compounds in developing new therapeutic agents against various infectious diseases (Bodige et al., 2019; Hanafy, 2011).
Advanced Synthesis Methods
- Research has also focused on developing novel synthetic routes for creating complex pyrrolidine compounds. These methods enable the production of compounds with specific pharmacological properties or material applications. For example, the synthesis of "1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester," an intermediate in the synthesis of the anticoagulant apixaban, showcases the utility of these compounds in drug development (Wang et al., 2017).
Material Science Applications
- The chemical structure of "3-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide" and related compounds lends itself to applications beyond pharmacology, such as in material science. For instance, aromatic polyamides incorporating pyrrolidine units have been synthesized for their electrochromic properties, indicating potential use in electronic and photonic devices (Chang & Liou, 2008).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-26-15-8-6-13(7-9-15)14-10-11-24(12-14)18(25)23-17-5-3-2-4-16(17)19(20,21)22/h2-9,14H,10-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKSXYGYWRXNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2519316.png)
![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519319.png)
![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)
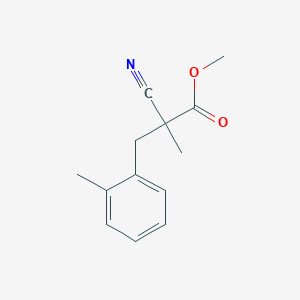
![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)
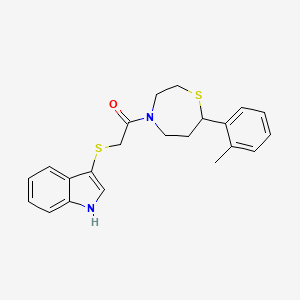
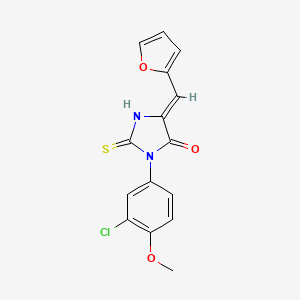
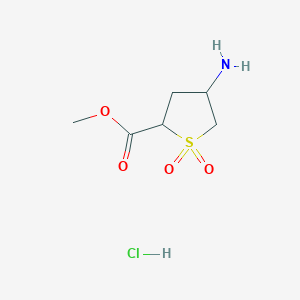
![2-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]acetamide](/img/structure/B2519333.png)
